Methanofuran

Structural biology Enzyme kinetics C1 metabolism

Researchers reconstituting the methanogenic CO₂ reduction pathway face the critical limitation that no other coenzyme (methanopterin, coenzyme M, or coenzyme B) can substitute for methanofuran as the initial C1 acceptor. Its unique furan moiety enables spontaneous carbamate formation with CO₂ (k₁ ≈ 1000 M⁻¹·s⁻¹), eliminating the need for an activating enzyme. • Validated formylmethanofuran dehydrogenase kinetics: apparent Kₘ = 10 μM for formylmethanofuran • Suitable for co-crystallization studies (2.0 Å resolution structure) and in vitro pathway reconstitution • Synthetic methanofuran verified to have biological activity equivalent to the natural cofactor • Available for heterologous biosynthesis and protein engineering studies of the six-enzyme Mfn pathway

Molecular Formula C34H44N4O15
Molecular Weight 748.7 g/mol
Cat. No. B1240204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanofuran
Synonymscarbon dioxide reduction factor
CDR factor
methanofuran
Molecular FormulaC34H44N4O15
Molecular Weight748.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCNC(=O)CCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CCC(C(CCC(=O)O)C(=O)O)C(=O)O)OCC2=COC(=C2)CN
InChIInChI=1S/C34H44N4O15/c35-16-22-15-20(18-53-22)17-52-21-3-1-19(2-4-21)13-14-36-27(39)10-7-25(33(48)49)38-29(41)11-8-26(34(50)51)37-28(40)9-5-23(31(44)45)24(32(46)47)6-12-30(42)43/h1-4,15,18,23-26H,5-14,16-17,35H2,(H,36,39)(H,37,40)(H,38,41)(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51)/t23-,24+,25-,26-/m0/s1
InChIKeyCKRUWFDORAQSRC-QYOOZWMWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methanofuran Procurement Guide


Methanofuran (MFR) is the primary C1 acceptor coenzyme in the methanogenesis pathway, functioning as the initial entry point for CO₂ reduction to methane in methanogenic archaea [1]. First characterized from Methanobacterium thermoautotrophicum, methanofuran exists as a family of structurally related carbon-carrier cofactors featuring a core 2-aminomethylfuran moiety linked to a phenoxy group, with structural variants differing in their terminal side-chain modifications [2]. The coenzyme serves as the obligatory first step carrier in the two-electron reduction of CO₂ to the formyl level, a role that cannot be substituted by methanopterin, coenzyme M, or coenzyme B within the methanogenic C1 transfer cascade [3].

Primary C1 acceptor coenzyme for methanogenesis pathway reconstitution
Obligate first-step carrier in CO2 reduction to formyl level; cannot be replaced by methanopterin or coenzyme M
At least five structural variants known; procurement must align with target methanogenic species

Methanofuran Irreplaceability


Generic substitution of methanofuran with other methanogenic coenzymes is precluded by the strict sequential order of the C1 transfer pathway and the compound's unique furan-containing core structure. Experimental evidence demonstrates that in the absence of methanopterin, formyl-labeled methanofuran undergoes oxidation to ¹⁴CO₂ rather than reduction to ¹⁴CH₄, establishing that the C1 intermediate must first bind to methanofuran before transfer to methanopterin [1]. Furthermore, methanofuran is the only known cofactor in methanogenesis to contain a furan moiety, which is essential for the spontaneous carbamate formation with CO₂ that initiates the entire pathway [2]. The structurally distinct variants of methanofuran across different methanogenic species—including methanofuran-a, methanofuran-b, and methanofuran-c—further underscore that procurement decisions must align with the specific organism and experimental system being studied [3].

1 Sequential C1 pathway order requires methanofuran as initial CO2 acceptor; formyl transfer to methanopterin cannot proceed without prior MFR binding.
2 Unique furan-containing core structure enables spontaneous carbamate formation with CO2; no other methanogenic cofactor shares this functional group.
3 Cross-species variant mismatch may alter enzyme recognition; methanofuran-a, -b, and -c differ in side-chain modifications and organism specificity.

Methanofuran Comparative Evidence


Formyltransferase Binding Affinity Comparison

In the ternary complex of formylmethanofuran:tetrahydromethanopterin formyltransferase at 2.0 Å resolution, methanofuran is embedded in an elongated cleft at the homodimer interface and fixed by multiple hydrophobic interactions, whereas tetrahydromethanopterin is only weakly bound in a shallow and wide cleft that provides two binding sites [1]. The binding of methanofuran induces conformational changes of approximately 3 Å that close the H₄MPT binding cleft and position the reactive groups optimally for formyl transfer [2].

Formyltransferase Binding Affinity
Head-to-head
MFR: embedded in elongated cleft at homodimer interface; fixed by hydrophobic interactions; induces ~3 Å conformational change
H4MPT: weakly bound in shallow, wide cleft with two binding sites
MFR is the kinetically prioritized substrate; binding mode supports ordered C1 transfer
2.0 Å resolution ternary complex
Structural biology Enzyme kinetics C1 metabolism

Spontaneous Carbamate Formation Kinetics

The spontaneous reaction between unprotonated methanofuran (MFR) and CO₂ to form N-carboxymethanofuran proceeds with a second-order rate constant k₁ of approximately 1000 M⁻¹·s⁻¹ at 300 K and pH 7.0-8.0, and the rate of spontaneous carbamate formation is of the same order as the maximal rate of methane formation in methanogenic archaea [1]. No enhancement of this rate was observed upon addition of cell extracts or purified formylmethanofuran dehydrogenase, indicating that an enzyme is not required for this initial step [2].

Carbamate Formation Kinetics
Class-level
k1 ≈ 1000 M−1·s−1 at 300 K, pH 7.0–8.0; rate matches maximal physiological methane production
Spontaneous reaction eliminates need for activating enzyme; simplifies in vitro assay design
Determined by 2D EXSY NMR; K* = 0.6 M−1
Kinetics Thermodynamics Carbamate formation

Formylmethanofuran Dehydrogenase Kinetics

In cell extracts of Methanobacterium thermoautotrophicum, formylmethanofuran dehydrogenase catalyzes the reduction of methyl viologen with an apparent Kₘ of 10 μM for formylmethanofuran and a specific rate of 4 μmol·min⁻¹·mg protein⁻¹ [1]. Coenzyme F₄₂₀ (apparent Kₘ = 25 μM) served as the physiological electron acceptor with a specific activity of 0.4 μmol·min⁻¹·mg⁻¹, whereas NAD, NADP, FAD, and FMN were not utilized [2].

Dehydrogenase Kinetics
Head-to-head
Formylmethanofuran Km = 10 μM; specific activity 4 μmol·min−1·mg−1 (methyl viologen)
Coenzyme F420 Km = 25 μM; NAD, NADP, FAD, FMN not utilized
Establishes formylmethanofuran as obligate substrate; F420 is exclusive physiological electron acceptor
Cell extracts of M. thermoautotrophicum
Enzyme kinetics Formylmethanofuran dehydrogenase Coenzyme F420

C1 Intermediate Transfer Specificity

When [¹⁴C]formylmethanofuran was incubated with CH₃-S-CoM, hydrogen, and methanopterin, it was enzymatically converted to ¹⁴CH₄, establishing the formyl moiety as an intermediate [1]. However, in the absence of methanopterin, a substantial portion of the formyl label was oxidized to ¹⁴CO₂ rather than reduced to ¹⁴CH₄ [2]. When CH₃-S-CoM was replaced by HS-CoM, most of the formyl label was oxidized to ¹⁴CO₂ [3].

C1 Transfer Specificity
Head-to-head
With methanopterin: 14C-formyl → 14CH4
Without methanopterin: substantial oxidation to 14CO2; with HS-CoM instead of CH3-S-CoM: most formyl oxidized to 14CO2
Demonstrates strict sequential dependence on methanopterin and CH3-S-CoM; precludes cofactor substitution
Cell extracts of Methanobacterium under H2/14CO2
Methanogenesis C1 transfer Pathway analysis

Structural Variants of Methanofuran

At least five structural variants of methanofuran have been characterized, differing in the side chain attached to the core 4-[N-(γ-l-glutamyl-γ-l-glutamyl)-p-(β-aminoethyl)phenoxymethyl]-2-(aminomethyl)furan structure [1]. Methanofuran-a contains meso-1,3,4,6-hexanetetracarboxylic acid (HTCA) as the terminal moiety; methanofuran-b features a polyglutamyl side chain; and methanofuran-c is identical to methanofuran-a except for a hydroxyl group at the 2-position of the HTCA moiety [2]. Total chemical synthesis of methanofuran and methanofuran-b has been achieved, with synthetic compounds demonstrating biological activities equivalent to natural cofactors [3].

Structural Variants
Class-level
Five known variants: MFR-a (HTCA terminal), MFR-b (polyglutamyl side chain), MFR-c (2-OH HTCA); core APMF-Glu conserved
Variant selection must match target organism; cross-species substitution may alter enzyme recognition
Characterized by NMR and MS; synthetic MFR and MFR-b show equivalent biological activity
Structural variants Species-specific cofactors Biosynthesis

Formyl-Methanofuran Thermodynamics

Formyl-methanofuran synthesis from methanofuran and CO₂ is an endergonic reaction with a standard free energy change ΔG°′ = +16 kJ·mol⁻¹ [1]. Under experimental conditions in Methanothermobacter thermautotrophicus chemostat cultures, the actual free energy change (ΔG′) ranged between +10 and +35 kJ·mol⁻¹ depending on the dissolved hydrogen partial pressure [2]. This endergonic step is driven by the import of two to four sodium ions per reaction, coupling methanofuran formylation to the sodium motive force [3].

Formyl-MFR Thermodynamics
Class-level
ΔG°′ = +16 kJ·mol−1; in vivo ΔG′ = +10 to +35 kJ·mol−1 depending on pH2; coupled to 2–4 Na+ import
Endergonic step is energetic bottleneck; MFR availability critical for pathway flux
M. thermautotrophicus chemostat data; heterodisulfide reduction ΔG°′ = –40 kJ·mol−1
Bioenergetics Thermodynamics Sodium motive force

Methanofuran Application Scenarios


In Vitro Methanogenesis Reconstitution

Researchers performing in vitro reconstitution of the methanogenic CO₂ reduction pathway require methanofuran as the non-substitutable first C1 acceptor. The spontaneous carbamate formation with CO₂ (k₁ ≈ 1000 M⁻¹·s⁻¹) eliminates the need for an activating enzyme, enabling simplified assay design [1]. The established kinetic parameters for formylmethanofuran dehydrogenase (apparent Kₘ = 10 μM for formylmethanofuran) provide a quantitative benchmark for validating enzymatic activity in reconstituted systems [2].

Formyltransferase Structural Biology Studies

Crystallographic studies of formylmethanofuran:tetrahydromethanopterin formyltransferase require purified methanofuran for co-crystallization experiments. The 2.0 Å resolution structure reveals that methanofuran is embedded in an elongated cleft and fixed by multiple hydrophobic interactions, inducing a conformational change of approximately 3 Å that is essential for proper positioning of both substrates [3]. Synthetic methanofuran, verified to have biological activity equivalent to the natural cofactor, is suitable for such structural studies [4].

Methanogen Metabolic Engineering

Engineering methanogenic pathways for bioenergy applications requires understanding of the bioenergetic constraints at the methanofuran formylation step. The endergonic nature of formyl-methanofuran synthesis (ΔG°′ = +16 kJ·mol⁻¹) establishes this as the primary thermodynamic barrier in the pathway, requiring coupling to sodium ion import (2-4 Na⁺ per reaction) [5]. Accurate methanofuran quantification in engineered strains is essential for flux analysis and optimization of methane production rates.

Methanofuran Biosynthesis and Enzyme Discovery

The complete elucidation of the methanofuran biosynthetic pathway—involving six identified enzymes (MfnA, MfnB, MfnC, MfnD, MfnE, and MfnF)—enables heterologous production of methanofuran precursors and structural analogs [6]. The unique α/β two-layer sandwich structure of MfnF, which catalyzes the ether bond formation via a proposed SN-1 mechanism, represents a distinct enzyme architecture suitable for protein engineering and directed evolution studies [7].

Application
Selection Property
Validation Focus
In Vitro Methanogenesis Reconstitution
Spontaneous CO2 capture; non-enzymatic activation
Formyltransferase activity and cofactor specificity
Formyltransferase Structural Studies
Cofactor identity; reported synthetic equivalence
Co-crystallization and conformational change analysis
Methanogen Metabolic Engineering
Thermodynamic profile of formylation (endergonic)
Sodium motive force coupling and flux control
Methanofuran Biosynthesis Research
Biosynthetic pathway completeness (MfnA–F)
Heterologous production and enzyme mechanism analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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